2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Description
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (CAS: 1368072-02-9) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₂ (MW: 192.21 g/mol) . Its structure comprises a partially saturated quinazoline core, featuring a methyl group at position 2 and a carboxylic acid moiety at position 6.
Synthesis and Characterization:
The compound is synthesized via multi-step routes involving high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) to ensure purity and structural integrity . Key intermediates include building blocks 1, 8, 9, and 14, as described in Schemes 1 and 2 of .
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-11-5-8-4-7(10(13)14)2-3-9(8)12-6/h5,7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFOISKFAREOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CC(CCC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743183 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368072-02-9 | |
| Record name | 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with suitable aldehydes or ketones, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of halogenated quinazoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of MTHQCA and its derivatives as effective anticancer agents. Research indicates that compounds derived from tetrahydroquinoline structures exhibit significant antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Activity
A study synthesized several derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline and tested them on human cancer cell lines such as HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma). The results demonstrated that certain derivatives exhibited IC50 values as low as 0.6 µM, indicating potent cytotoxic effects against these cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3a | HeLa | 0.6 |
| 5a | HT-29 | 0.027 |
| 2b | A2780 | 0.019 |
This table summarizes the antiproliferative activity of selected compounds derived from MTHQCA against various cancer cell lines.
Role in Organometallic Chemistry
MTHQCA has also been explored for its applications as a ligand in organometallic complexes. Its ability to coordinate with metal centers enhances the catalytic activity of these complexes for various chemical reactions.
Research Findings
The incorporation of MTHQCA into organometallic frameworks has shown promising results in catalyzing reactions such as C-C bond formation and oxidation processes. The chiral nature of MTHQCA allows for the development of enantioselective catalysts, which are crucial in asymmetric synthesis .
Drug Development Potential
The structural features of MTHQCA make it a valuable scaffold for drug development, particularly in the search for new therapeutic agents targeting diseases like cancer and neurodegenerative disorders.
Case Study: COMT Inhibition
Another area of interest is the potential use of MTHQCA derivatives as catechol-O-methyltransferase (COMT) inhibitors. These compounds could be beneficial in treating conditions such as Parkinson’s disease by modulating dopamine levels .
Summary of Applications
The following table summarizes the primary applications of 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid:
| Application Area | Description |
|---|---|
| Anticancer Research | Exhibits significant cytotoxicity against various cancer cell lines |
| Organometallic Chemistry | Acts as a ligand to enhance catalytic activities in chemical reactions |
| Drug Development | Potential use as COMT inhibitors for treating neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives
Biological Activity
2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Basic Information
- Chemical Name : 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
- CAS Number : 1368072-02-9
- Molecular Formula : C10H12N2O2
- Molecular Weight : 192.2145 g/mol
Structural Characteristics
The compound features a quinazoline ring structure that contributes to its reactivity and biological interactions. Its carboxylic acid functional group is crucial for its biological activity, influencing solubility and interaction with biological targets.
The biological activity of 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is thought to involve modulation of various cellular pathways. Preliminary studies suggest that the compound may interact with specific enzymes and receptors, potentially affecting neurotransmitter release and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance:
| Compound | Activity Against | Reference |
|---|---|---|
| 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | Staphylococcus aureus | |
| Other quinazoline derivatives | Various bacterial strains |
These findings indicate a potential application in developing new antimicrobial agents.
Anti-inflammatory Effects
Research has shown that compounds similar to 2-Methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid exhibit anti-inflammatory properties. A study evaluating novel hybrid amides revealed significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective potential of quinazoline derivatives in models of neurodegeneration. The results indicated that these compounds could protect neuronal cells from oxidative stress-induced damage.
- Cancer Research : Another study explored the efficacy of quinazoline-based compounds as inhibitors of fatty acid synthase (FASN) in cancer cells. The findings suggested that these compounds could impair mitochondrial function and reduce cell viability in cancer models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
